2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[(2-chloro-6-fluorobenzoyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN6O2/c1-24(2)17(27)15-21-23-25(22-15)11-8-6-10(7-9-11)20-16(26)14-12(18)4-3-5-13(14)19/h3-9H,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKYBYSBOUJBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps:
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Formation of the Benzamido Intermediate
Starting Materials: 2-chloro-6-fluorobenzoic acid and 4-aminophenylamine.
Reaction: The benzoic acid derivative is reacted with the amine under amide coupling conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) at room temperature or slightly elevated temperatures.
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Tetrazole Ring Formation
Starting Materials: The benzamido intermediate and sodium azide.
Reaction: The intermediate undergoes cyclization with sodium azide in the presence of a suitable catalyst, such as copper sulfate.
Conditions: This step is usually performed in a polar solvent like DMF or DMSO (dimethyl sulfoxide) at elevated temperatures (80-100°C).
-
Dimethylation
Starting Materials: The tetrazole intermediate and dimethylamine.
Reaction: The tetrazole compound is reacted with dimethylamine to introduce the N,N-dimethyl groups.
Conditions: This reaction is typically carried out under basic conditions, using a base like sodium hydride or potassium carbonate, in an organic solvent such as THF (tetrahydrofuran).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
- The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the benzene ring.
Reagents: Common nucleophiles include amines, thiols, and alkoxides.
Conditions: These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
-
Oxidation and Reduction
- The tetrazole ring can participate in redox reactions.
Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Conditions: These reactions are usually performed under controlled temperatures to prevent decomposition.
-
Hydrolysis
- The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Reagents: Acids like hydrochloric acid or bases like sodium hydroxide.
Conditions: Typically carried out in aqueous solutions at elevated temperatures.
Major Products
Substitution: Products include derivatives with different substituents on the benzene ring.
Oxidation/Reduction: Products include oxidized or reduced forms of the tetrazole ring.
Hydrolysis: Products include the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.
Biology and Medicine
Drug Development: Due to its bioactive tetrazole ring, the compound is investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Biochemical Probes: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry
Polymer Science: Used in the synthesis of polymers with unique properties for industrial applications.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor proteins. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Tetrazole Derivatives
The tetrazole ring is a critical feature shared with compounds such as N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide (). Both compounds utilize the tetrazole scaffold, but differences in substituents significantly alter their properties:
Table 1: Tetrazole Derivatives Comparison
Benzamido Substituents
The 2-chloro-6-fluorophenyl group is structurally analogous to compounds like N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide () and 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (). Key comparisons include:
Carboxamide Variations
The carboxamide group is a common motif in compounds like N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (). Differences include:
- Target Compound : The tetrazole-linked carboxamide may exhibit greater rigidity compared to the tetrahydropyrimidine scaffold in , affecting conformational flexibility and target binding.
- Biological Activity : compounds showed antimicrobial activity, suggesting carboxamides with thioxo groups may have distinct mechanisms compared to tetrazole-based analogues .
Biological Activity
The compound 2-(4-(2-chloro-6-fluorobenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and is characterized by a tetrazole ring, which is known for its diverse pharmacological properties. The presence of the chloro and fluoro substituents on the benzamide moiety enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.78 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Research has indicated that tetrazole derivatives exhibit significant anticancer properties. A study conducted on similar compounds demonstrated that they can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The exact mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for further development in antibiotic therapies.
Case Study: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several tetrazole derivatives, including our compound, and evaluated their anticancer efficacy. The results indicated that:
- IC50 Values : The compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells.
- Mechanism : Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
Table 2: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 20 | Cell wall synthesis inhibition |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit certain kinases involved in cancer cell signaling pathways or interfere with the bacterial ribosome function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
